(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
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Overview
Description
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is an organic compound that features a difluorophenyl group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a halogenation reaction, where fluorine atoms are introduced to the phenyl ring.
Formation of the enamide linkage: This can be done through a condensation reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.
Reduction: Reduction reactions can occur at the enamide linkage.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed.
Major Products
Oxidation: Products may include oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the enamide linkage, such as amines.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and oxazole moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2,4-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
- (2E)-3-(2,6-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
Uniqueness
(2E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the oxazole ring also adds to its distinctiveness, providing additional sites for interaction with biological targets.
Properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-9-11(8-18-20-9)7-17-14(19)5-2-10-6-12(15)3-4-13(10)16/h2-6,8H,7H2,1H3,(H,17,19)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDVBFGTPVCHQU-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C=CC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CNC(=O)/C=C/C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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